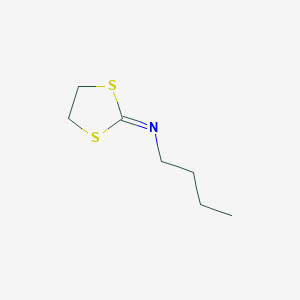
N-Butyl-1,3-dithiolan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-1,3-dithiolan-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3-dithiolan-2-imine typically involves the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. This reaction is carried out under the Ritter conditions, which involve the use of alcohols as solvents . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Alkyl halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-Butyl-1,3-dithiolan-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfur-containing structure.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of N-Butyl-1,3-dithiolan-2-imine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with metal ions and other molecules . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: A related compound with similar chemical properties but lacking the imine group.
1,3-Dithiane: Another sulfur-containing heterocycle with different reactivity due to the presence of two sulfur atoms in a six-membered ring.
N-Alkyl-1,3-oxathiolan-2-imine: A precursor in the synthesis of N-Butyl-1,3-dithiolan-2-imine.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms within a five-membered ring structure. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
113204-71-0 |
|---|---|
Molekularformel |
C7H13NS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
N-butyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C7H13NS2/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3 |
InChI-Schlüssel |
PNUFPFIPSASUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
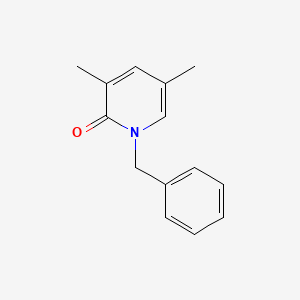
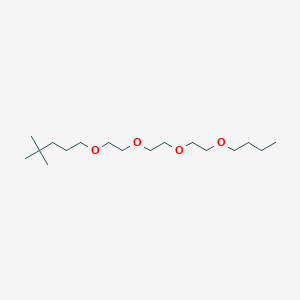
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)
iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
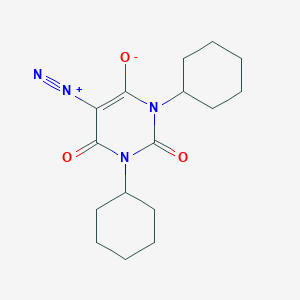
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
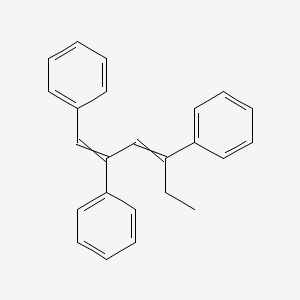

![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
